molecular formula C8H8F3NS B8513014 Pyridine, 5-[(methylthio)methyl]-2-(trifluoromethyl)-

Pyridine, 5-[(methylthio)methyl]-2-(trifluoromethyl)-

Cat. No. B8513014
M. Wt: 207.22 g/mol
InChI Key: HPJMACSDUORKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 5-[(methylthio)methyl]-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H8F3NS and its molecular weight is 207.22 g/mol. The purity is usually 95%.
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properties

Product Name

Pyridine, 5-[(methylthio)methyl]-2-(trifluoromethyl)-

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NS/c1-13-5-6-2-3-7(12-4-6)8(9,10)11/h2-4H,5H2,1H3

InChI Key

HPJMACSDUORKRV-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CN=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 1 L round bottom flask equipped with a magnetic stir bar, liquid addition funnel, thermometer, and nitrogen inlet were added 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (M) (67.4 g, 401 mmol) and 133 mL of anhydrous acetonitrile, and the resulting solution was cooled to 0° C. in an ice bath. To this solution was added 1-[3-(methylthio)prop-1-enyl]pyrrolidine (L) (63.0 g, 401 mmol, dissolved in 50 mL of anhydrous acetonitrile) dropwise via the addition funnel at a rate which maintained the reaction temperature at 0-7° C. The ice bath was removed and the resulting burgundy solution was warmed to room temperature and stirred for 2 hours. Ammonium acetate (46.3 g, 601 mmol) was added and the reaction was heated to reflux and stirred for 5 hours, and then stirred at room temperature for 16 hours. The acetonitrile was evaporated on the rotary evaporator and the residue was dissolved in 1 L of Et2O, washed with water (3×200 mL), dried (Na2SO4), filtered, and the Et2O removed on the rotary evaporator to give 83.4 g of the crude pyridine as a dark-red oil. Flash chromatography (SiO2, 25→70% EtOAc/Hexanes) afforded 70.8 g (85%) of 5-[(methylthio)methyl]-2-(trifluoromethyl)pyridine (N) as an orange oil. 1H NMR (CDCl3) δ 8.64 (d, 1H), 7.86 (dd, 1H), 7.66 (d, 1H), 3.73 (s, 2H), 2.02 (s, 3H). GC-MS (EI) m/z 207 (M+).
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
1-[3-(methylthio)prop-1-enyl]pyrrolidine
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
46.3 g
Type
reactant
Reaction Step Three

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